Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a cyano group, a phenoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-phenoxybenzyl cyanide with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions such as the presence of a base and a suitable solvent. The reaction may require heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate: is similar to other compounds containing cyano groups and thiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
Cyano(3-phenoxyphenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate is a compound with significant potential in biological applications, particularly in the fields of pharmacology and agrochemistry. Its structural characteristics suggest it may exhibit various biological activities, which have been explored in several studies.
- IUPAC Name : this compound
- Molecular Formula : C19H14N2O3S
- Molecular Weight : 342.39 g/mol
- CAS Number : 161798-02-3
- SMILES Notation : CCOC(=O)c1sc(nc1C)c2ccc(O)c(c2)C#N
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole rings have demonstrated cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | Data not available | Induces apoptosis |
Reference Compound (Doxorubicin) | MCF-7 | 0.12 - 2.78 | DNA intercalation |
Studies indicate that derivatives featuring electron-withdrawing groups enhance biological activity, suggesting that modifications to the cyano group could improve efficacy against specific cancer types .
The mechanism by which this compound exerts its effects may involve:
- Apoptosis Induction : Flow cytometry assays have shown that thiazole derivatives can trigger apoptosis in cancer cells by increasing caspase activity.
- Cell Cycle Arrest : Some studies report that these compounds can arrest the cell cycle at the G1 phase, preventing proliferation.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxicity of various thiazole derivatives against human breast adenocarcinoma (MCF-7) cells. The results indicated that compounds closely related to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the phenoxy and thiazole components significantly influence biological activity. Specifically, the presence of substituents on the aromatic ring was found to be crucial for enhancing potency against cancer cell lines .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-13-18(25-12-21-13)19(22)24-17(11-20)14-6-5-9-16(10-14)23-15-7-3-2-4-8-15/h2-10,12,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDVAYMXYLNJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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